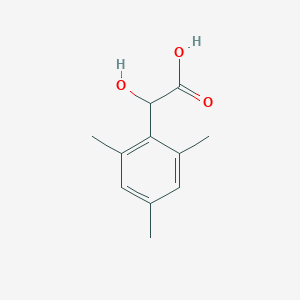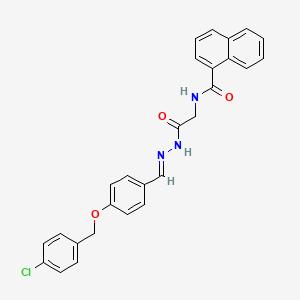![molecular formula C22H19ClN2O4S2 B12004328 2-Methoxyethyl 2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 617697-08-2](/img/structure/B12004328.png)
2-Methoxyethyl 2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- This compound belongs to the class of thiazolopyrimidines, which exhibit diverse biological activities.
- Its chemical structure consists of a thiazolopyrimidine core with a 2-methoxyethyl group, a 4-chlorobenzylidene moiety, and a thiophen-2-yl substituent.
- The compound’s systematic name is quite a mouthful, so let’s refer to it as Compound X for simplicity.
Méthodes De Préparation
Synthetic Routes: Compound X can be synthesized through various routes. One common approach involves Suzuki–Miyaura cross-coupling reactions.
Reaction Conditions: In this method, an arylboronic acid (or boronate ester) reacts with an aryl halide (such as 4-chlorobenzyl bromide) in the presence of a palladium catalyst and a base (e.g., potassium carbonate). The reaction occurs under mild conditions.
Industrial Production: While I don’t have specific industrial production details, research laboratories typically prepare Compound X on a smaller scale for scientific investigations.
Analyse Des Réactions Chimiques
Reactivity: Compound X can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: Compound X serves as a versatile building block for designing new molecules due to its unique structure.
Biology: Researchers explore its potential as a bioactive compound, studying its effects on cellular processes.
Medicine: Investigations focus on its pharmacological properties, such as antimicrobial, antitumor, or anti-inflammatory activities.
Industry: Industries may use Compound X as a starting material for drug development or other applications.
Mécanisme D'action
- Compound X likely interacts with specific molecular targets or pathways. detailed mechanistic studies are ongoing.
- Its effects could involve modulation of enzymatic activity, receptor binding, or signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other thiazolopyrimidines with diverse substituents exist, but Compound X’s specific combination of functional groups makes it unique.
Uniqueness: Highlighting its distinct features, such as the 2-methoxyethyl group and the thiophen-2-yl substituent, sets it apart from related compounds.
Remember that Compound X’s potential applications and mechanisms are still subjects of ongoing research
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443
- Sigma-Aldrich: ETHYL (2E)-2-(4-CHLOROBENZYLIDENE)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- Sigma-Aldrich: 2-METHOXYETHYL (2E)-7-METHYL-3-OXO-2-[4-(PENTYLOXY)BENZYLIDENE]-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-
Propriétés
Numéro CAS |
617697-08-2 |
|---|---|
Formule moléculaire |
C22H19ClN2O4S2 |
Poids moléculaire |
475.0 g/mol |
Nom IUPAC |
2-methoxyethyl (2E)-2-[(4-chlorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H19ClN2O4S2/c1-13-18(21(27)29-10-9-28-2)19(16-4-3-11-30-16)25-20(26)17(31-22(25)24-13)12-14-5-7-15(23)8-6-14/h3-8,11-12,19H,9-10H2,1-2H3/b17-12+ |
Clé InChI |
CNGXDDLVHHQKRH-SFQUDFHCSA-N |
SMILES isomérique |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)Cl)/SC2=N1)C4=CC=CS4)C(=O)OCCOC |
SMILES canonique |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=N1)C4=CC=CS4)C(=O)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Methylphenyl)(phenyl)methyl]piperazine](/img/structure/B12004248.png)


![2-[(1-Carboxyethyl)sulfanyl]benzoic acid](/img/structure/B12004269.png)
![4-({(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12004270.png)




![2-[(6-Chloro-2-methoxyacridin-9-yl)amino]ethanol](/img/structure/B12004296.png)

![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12004320.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12004322.png)

